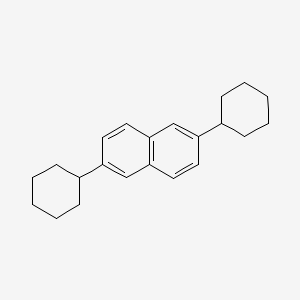

2,6-Dicyclohexylnaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

42044-10-0 |

|---|---|

Molecular Formula |

C22H28 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

2,6-dicyclohexylnaphthalene |

InChI |

InChI=1S/C22H28/c1-3-7-17(8-4-1)19-11-13-22-16-20(12-14-21(22)15-19)18-9-5-2-6-10-18/h11-18H,1-10H2 |

InChI Key |

CTTQCTOMFNCUJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)C=C(C=C3)C4CCCCC4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N,n Dicyclohexyl 2,6 Naphthalenedicarboxamide

Established Synthetic Routes for 2,6-Naphthalenedicarboxamide Derivatives

The construction of the amide bonds in N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is typically achieved through established methodologies centered around the activation of the parent 2,6-naphthalenedicarboxylic acid.

Nucleophilic Acyl Substitution Pathways

The general mechanism for nucleophilic acyl substitution with an amine proceeds through a tetrahedral intermediate. youtube.com The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the leaving group and deprotonation of the nitrogen to yield the stable amide product. youtube.com

Acid Chloride Intermediate Formation in Naphthalenedicarboxamide Synthesis

To enhance the reactivity of 2,6-naphthalenedicarboxylic acid for amidation, it is commonly converted into a more electrophilic intermediate, typically the corresponding diacid chloride, 2,6-naphthalenedicarbonyl dichloride. This transformation is a crucial step in the synthesis of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide. The reaction of 2,6-naphthalenedicarbonyl dichloride with cyclohexylamine (B46788) would then proceed via a nucleophilic acyl substitution pathway to form the desired dicyclohexylamide. youtube.comresearchgate.net

The conversion of a carboxylic acid to an acid chloride is a standard procedure in organic synthesis. The resulting acid chloride is significantly more reactive towards nucleophiles than the parent carboxylic acid, making the subsequent reaction with an amine more efficient. byjus.com The reaction of an acid chloride with an amine is a widely used and effective method for the preparation of amides. youtube.com

Regioselective Alkylation Strategies for Naphthalene (B1677914) Precursors Utilizing Zeolite Catalysis

The synthesis of the precursor, 2,6-dicyclohexylnaphthalene, which upon oxidation would yield 2,6-naphthalenedicarboxylic acid, relies on the regioselective alkylation of naphthalene. Zeolite catalysts play a pivotal role in directing this alkylation to the desired 2- and 6-positions of the naphthalene ring system.

Influence of Zeolite Type and Modification on Reaction Selectivity in Dialkylnaphthalene Synthesis

The shape-selective nature of zeolites is critical in controlling the isomeric distribution of dialkylnaphthalenes. The pore structure and acidity of the zeolite catalyst significantly influence the product selectivity. Various zeolites, including HY, H-Mordenite (MOR), H-ZSM-5, and Beta (BEA), have been investigated for the alkylation of naphthalene. nih.govelsevierpure.com

H-Mordenite has demonstrated high selectivity for the formation of the less bulky β,β-isomers (including 2,6- and 2,7-dialkylnaphthalene) due to the steric constraints imposed by its channel structure, which disfavors the formation of bulkier α,α- and α,β-isomers. nih.gov The selectivity towards the desired 2,6-isomer is also dependent on the bulkiness of the alkylating agent. nih.gov For instance, the cyclohexylation of naphthalene over HY zeolites has been studied for the shape-selective synthesis of this compound. acs.org

Modifications to zeolites, such as varying the Si/Al ratio or through the introduction of various cations, can further tune their catalytic activity and selectivity by altering the acid site density and strength. rsc.org The catalytic performance is closely linked to the acidity, specific surface area, and pore structure of the zeolite. rsc.org

Interactive Data Table: Influence of Zeolite Type on Naphthalene Alkylation Selectivity

| Zeolite Type | Primary Isomers Formed | Key Findings |

| H-Mordenite (MOR) | β,β-Dialkylnaphthalenes (high 2,6-selectivity) | Exhibits high shape selectivity due to its narrow pore structure, favoring the formation of less bulky isomers. nih.gov |

| HY Zeolite | Mixture of isomers, can be tuned for β,β-selectivity | Its larger pore size can lead to less selectivity compared to H-Mordenite, but modifications can enhance performance. elsevierpure.comrsc.org |

| H-ZSM-5 | High β-selectivity for smaller alkyl groups | Effective for methylation, showing preference for the 2-position. elsevierpure.com |

| Zeolite Beta (BEA) | Lower selectivity for 2,6-isomers | Its larger channels are less effective at differentiating between the 2,6- and 2,7-isomers. nih.gov |

| FAU Zeolite | Lower selectivity for 2,6-isomers | Similar to Zeolite Beta, its large pores do not provide strong shape-selective control for bulkier alkyl groups. nih.gov |

Catalytic Mechanisms in Shape-Selective Synthesis of Alkylated Naphthalenes

The shape selectivity of zeolites in naphthalene alkylation arises from a "product-shape selectivity" mechanism. The dimensions of the zeolite pores and channels are comparable to the size of the reactant and product molecules. elsevierpure.com This steric hindrance within the zeolite's nanospace allows for the preferential formation of isomers that can more easily diffuse out of the catalyst structure. nih.govumass.edu

The reaction is believed to occur primarily within the pores of the zeolite, where the confined space restricts the formation of certain transition states, thereby influencing the reaction pathway. umass.edu For zeolites with larger pores, reactions may be controlled more by kinetic or thermodynamic factors rather than shape selectivity, leading to a broader distribution of isomers. nih.gov The effectiveness of shape-selective catalysis is a result of the precise fit between the desired product isomer and the zeolite's channel structure, which excludes the formation of bulkier, undesired isomers. nih.gov

Chemical Reactivity and Derivatization Studies of the Naphthalenedicarboxamide Core

While specific studies on the chemical reactivity and derivatization of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide are not extensively detailed in the reviewed literature, its reactivity can be inferred from the constituent functional groups: the robust naphthalene core and the stable amide linkages.

The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the two amide groups at the 2- and 6-positions would deactivate the ring towards such reactions. Any substitution would likely be directed to the remaining available positions on the naphthalene core.

The amide bonds themselves are generally stable but can be hydrolyzed under harsh acidic or basic conditions to regenerate the parent 2,6-naphthalenedicarboxylic acid and cyclohexylamine. The bulky cyclohexyl groups may provide some steric hindrance, potentially influencing the rate of hydrolysis compared to less substituted amides.

Derivatization of the N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide core could potentially involve modifications of the naphthalene ring or the cyclohexyl groups. For instance, further functionalization of the naphthalene core could be achieved, provided that sufficiently reactive conditions are employed to overcome the deactivating effect of the amide groups. Alternatively, reactions targeting the cyclohexyl rings, such as free-radical halogenation, could introduce new functionalities, although controlling the selectivity of such reactions would be a significant challenge. Derivatization is a common strategy to modify the properties of a molecule for specific applications, such as improving solubility or enhancing detection in analytical methods. nih.govresearchgate.netlibretexts.org

Oxidation Pathways

There is currently no publicly available scientific literature detailing the oxidation pathways of N,N'-Dicyclohexyl-2,6-naphthalenedicarboxamide. While theoretical possibilities for oxidation exist, such as targeting the naphthalene core or the cyclohexyl rings, no experimental studies have been published to confirm these pathways or to identify the resulting products. The conditions, reagents, and outcomes of such reactions remain purely speculative in the absence of dedicated research.

Reduction Processes

Similarly, a thorough search of chemical literature reveals a lack of information regarding the reduction processes of N,N'-Dicyclohexyl-2,6-naphthalenedicarboxamide. The amide functionalities and the aromatic naphthalene system are potential sites for reduction; however, no studies have been documented that describe the specific reagents, reaction conditions, or products of such transformations. Research in this area would be necessary to understand the reductive stability of the molecule and to explore the synthesis of potential derivatives.

Substitution Reactions at Amide Functionalities

The chemical literature is also silent on the substitution reactions at the amide functionalities of N,N'-Dicyclohexyl-2,6-naphthalenedicarboxamide. While N-alkylation, N-acylation, or other substitution reactions are common for amides, no specific examples or methodologies have been reported for this particular compound. The steric hindrance imposed by the bulky cyclohexyl groups may influence the reactivity of the amide nitrogen, but without experimental data, any discussion of potential substitution reactions remains conjectural.

Advanced Structural Elucidation Techniques and Crystallographic Investigations

Spectroscopic Characterization Methodologies for Molecular Structure Elucidation

For N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, ¹H and ¹³C NMR spectroscopy would confirm the presence and connectivity of the naphthalene (B1677914) core, the cyclohexyl rings, and the amide linkages. The aromatic protons of the naphthalene ring would appear in a distinct downfield region, while the aliphatic protons of the cyclohexyl groups would produce complex multiplets in the upfield region. FTIR spectroscopy serves to identify characteristic functional groups. The presence of N-H stretching vibrations, typically around 3300 cm⁻¹, and the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are key indicators of the dicarboxamide structure.

| Spectroscopic Technique | Observed Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aromatic Protons (Naphthalene) | ~7.5-8.5 ppm |

| ¹H NMR | Amide Proton (N-H) | ~7.0-8.0 ppm |

| ¹H NMR | Aliphatic Protons (Cyclohexyl) | ~1.0-4.0 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~165-175 ppm |

| ¹³C NMR | Aromatic Carbons (Naphthalene) | ~125-135 ppm |

| FTIR | N-H Stretch | ~3300 cm⁻¹ |

| FTIR | Amide I (C=O Stretch) | ~1640 cm⁻¹ |

X-ray Diffraction Analysis of Crystalline Forms and Molecular Packing

X-ray diffraction (XRD) is the cornerstone for determining the atomic and molecular arrangement in crystalline solids. It provides definitive information on molecular geometry, crystal packing, and polymorphic forms.

Single-crystal X-ray diffraction (SCXRD) offers the most precise method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and torsion angles. While a complete single-crystal structure of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is not widely published, analysis of related 2,6-disubstituted naphthalenes provides insight into the expected crystallographic parameters. For instance, studies on compounds like 2,6-naphthalenedicarboxylic acid (NDA) and dimethyl 2,6-naphthalenedicarboxylate (NDC) have determined their crystal systems, space groups, and unit cell dimensions, revealing how the naphthalene core packs in the solid state. nih.gov Such an analysis for N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide would precisely define the conformation of the cyclohexyl rings and the planarity of the naphthalene core. nih.gov

| Compound | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|

| 2,6-Dimethylnaphthalene (B47086) (DMN) | Orthorhombic | Pbca | a = 7.4544 Å, b = 6.0826 Å, c = 20.0946 Å |

| 2,6-Naphthalenedicarboxylic acid (NDA) | Triclinic | P-1 | a = 3.7061 Å, b = 7.4688 Å, c = 8.5352 Å, α = 86.62°, β = 85.49°, γ = 87.99° |

| Dimethyl 2,6-naphthalenedicarboxylate (NDC) | Monoclinic | P2₁/c | a = 13.4193 Å, b = 6.14869 Å, c = 7.15257 Å, β = 100.400° |

In the context of polymer science, N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is primarily used as a nucleating agent for isotactic polypropylene (B1209903) (iPP), where it promotes the formation of specific crystalline forms, or polymorphs. Powder X-ray diffraction (PXRD) is the principal technique used to identify and quantify these polymorphs in the final composite material. nih.gov

When iPP crystallizes, it can form several polymorphs, with the monoclinic α-form and the hexagonal β-form being the most common. The addition of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is known to be highly effective at inducing the formation of the β-form, which can enhance the mechanical properties of the polymer. researchgate.net PXRD patterns of the iPP composite will show characteristic diffraction peaks that allow for the identification of each phase. nih.gov

| Polymorph | Characteristic Diffraction Peak (2θ) | Corresponding Crystal Plane |

|---|---|---|

| α-iPP | 14.1° | (110) |

| α-iPP | 16.9° | (040) |

| α-iPP | 18.6° | (130) |

| β-iPP | 16.1° | (300) |

| β-iPP | 21.2° | (301) |

The relative content of the β-phase (Kβ) can be calculated from the intensities of these peaks, providing a quantitative measure of the nucleating agent's efficiency.

During polymer processing techniques like injection molding, external fields such as shear and flow are applied to the polymer melt. These forces can influence the orientation of both the polymer chains and the crystals of the nucleating agent. This induced orientation can lead to anisotropic material properties. X-ray diffraction techniques, particularly wide-angle X-ray scattering (WAXS) with 2D detectors, are used to study these orientation effects. By analyzing the azimuthal dependence of the diffraction peak intensities, researchers can determine the preferred orientation of the crystal planes relative to the direction of flow or stress, providing crucial insights into the structure-property relationships of the molded part. researchgate.net

Microscopy Techniques for Supramolecular Architectures and Interfacial Phenomena

While diffraction techniques provide atomic-level structural detail, microscopy methods are essential for visualizing the larger-scale crystalline morphology and supramolecular structures that dictate the macroscopic properties of materials.

Polarized Light Microscopy (PLM) is a powerful and widely used technique to study the crystalline morphology of semi-crystalline polymers and the effect of nucleating agents. nih.gov Because crystalline regions in polymers are birefringent (they have different refractive indices in different directions), they appear bright against a dark background when viewed between crossed polarizers. youtube.com

In studies of iPP nucleated with N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, PLM reveals the formation of supermolecular structures. The nucleating agent itself can form fine, needle-like crystals in the polymer melt. researchgate.net These needles then act as sites for the heterogeneous nucleation of iPP crystals. PLM allows for the direct observation of the resulting polymer spherulites—spherical crystalline aggregates that grow outwards from a central nucleus. The size, density, and type (α or β) of these spherulites can be analyzed. For example, β-spherulites often exhibit a characteristic, less-defined, and more "feathery" appearance compared to the well-defined Maltese cross pattern of α-spherulites. PLM is also used to observe the formation of unique structures like transcrystalline layers, where crystal growth occurs perpendicularly from the surface of the nucleating agent's crystals. nih.govresearchgate.net

Scanning Electron Microscopy (SEM) for Filler Distribution and Supermolecular Structure

Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the micromorphology of polymer systems. In the context of materials containing 2,6-dicyclohexylnaphthalene derivatives, such as the potent nucleating agent N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide (NJS), SEM is instrumental in elucidating the supermolecular structures that dictate the material's final properties. While this compound itself is not typically used as a filler, its derivatives' role as nucleating agents profoundly influences the crystalline morphology of polymers like isotactic polypropylene (iPP), which can be visualized with SEM.

The primary application of SEM in this area is not to observe the distribution of a traditional filler but to analyze the size, shape, and arrangement of the crystalline structures, or spherulites, induced by the nucleating agent. The dispersion and morphology of the nucleating agent itself can be critical, as insoluble particles of NJS can exist at higher concentrations and act as nucleation sites.

Research has shown that the addition of NJS to iPP promotes the formation of the β-crystalline form, which is known to enhance the mechanical properties of the polymer, such as impact strength. SEM studies, often performed on samples that have been etched to reveal the crystalline lamellae, allow for the direct observation of these supermolecular structures. For instance, the β-phase of iPP is characterized by a bundled or sheaf-like arrangement of lamellae, which contrasts with the more common cross-hatched lamellar structure of the α-phase.

SEM micrographs can reveal the size of the spherulites, which is a critical factor for the mechanical and optical properties of the polymer. The introduction of a nucleating agent like NJS leads to a higher density of nuclei, which in turn results in smaller and more uniform spherulites. This reduction in spherulite size can be quantified from SEM images.

The following table summarizes findings from studies on iPP nucleated with NJS, where SEM and other techniques were used to characterize the supermolecular structure.

| Parameter | Observation | Technique(s) |

|---|---|---|

| Spherulite Size | Decreases with the addition of NJS due to an increased number of nucleation sites. | SEM, Polarized Light Microscopy (PLOM) |

| Crystalline Phase | NJS primarily induces the formation of the β-crystalline phase in iPP. | SEM, Wide-Angle X-ray Diffraction (WAXD) |

| Lamellar Arrangement | β-spherulites exhibit radially growing lamellae. | SEM, Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM) |

| Morphological Features | In β-nucleated iPP, a mix of α- and β-spherulites can be observed, with volume fractions quantifiable through advanced imaging. For a sample crystallized at 130 °C, the volume fractions were approximately 19% for α-spherulites and 80% for β-spherulites. nih.gov | 3D Fluorescence Confocal Microscopy, SEM |

| Crystallite Size | The crystallite size in the normal direction of the (110) reflection plane of iPP samples varies with NJS concentration. | Synchrotron X-ray Microbeam |

Applications in Polymer Science and Engineering: a Focus on Crystallization Modulation

Role as a β-Crystal Nucleating Agent for Polyolefins, with Emphasis on Isotactic Polypropylene (B1209903) (iPP)

N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is recognized as a particularly efficient β-crystal nucleating agent, especially for isotactic polypropylene (iPP). researchgate.net In its natural state under typical processing conditions, iPP predominantly crystallizes into the thermodynamically stable monoclinic α-form. ulprospector.comnih.gov The addition of a specific β-nucleating agent is considered the most effective and accessible method to produce iPP with a high concentration of the metastable hexagonal β-crystal form. researchgate.net This structural modification is highly desirable as the β-form of iPP is associated with improved toughness, impact strength, and heat resistance compared to its α-form counterpart. researchgate.netresearchgate.net

The nucleating agent, commercially known as NJ Star NU-100, facilitates the formation of this specific crystalline polymorph during the solidification of the polymer melt. ulprospector.comjaist.ac.jp Even in small concentrations, it effectively induces the crystallization of iPP into the β-modification, enabling the production of materials with enhanced performance characteristics for various applications. google.com

Influence on Polymer Crystallization Kinetics and Thermodynamics

The introduction of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide into a polymer matrix like iPP has a profound effect on the fundamental processes of crystallization, altering both the speed and the thermal dynamics of the phase transition from a molten to a solid state.

The mechanism by which N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide functions is known as heterogeneous nucleation. researchgate.net For a nucleating agent to be effective, it must have a melting temperature significantly higher than that of the polymer matrix. researchgate.net This ensures that as the polymer melt cools, the additive solidifies first, creating finely dispersed solid particles. researchgate.netrsc.org These particles then act as templates or "seeds" on which the molten polymer chains can align and begin the crystallization process. researchgate.net

A direct consequence of enhanced heterogeneous nucleation is a significant increase in the polymer's crystallization temperature (Tc). The crystallization temperature is the temperature at which crystallization occurs during cooling from the melt. The addition of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide allows iPP to crystallize at a higher temperature than the pure polymer. researchgate.net This is a clear indicator of accelerated crystallization kinetics; the polymer does not need to be cooled as much for crystallization to begin. This increase in crystallization rate is a critical advantage in industrial processing, as it can lead to shorter cycle times in manufacturing processes like injection molding.

Table 1: Effect of a β-Nucleating Agent (TMB-5) on the Crystallization Temperature of iPP This table presents data for a different aryl amide β-nucleating agent (TMB-5) but illustrates the typical effect on crystallization temperature discussed for N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide.

| Sample | Crystallization Peak Temperature (Tc) from Melt (°C) |

| Pure iPP | 114.7 |

| iPP + 0.1 wt% TMB-5 (Untreated) | 125.8 |

| iPP + 0.1 wt% TMB-5 (DMSO treated) | 126.3 |

| iPP + 0.1 wt% TMB-5 (DMF treated) | 126.3 |

| iPP + 0.1 wt% TMB-5 (ODCB treated) | 126.1 |

| iPP + 0.1 wt% TMB-5 (LP treated) | 126.2 |

| Data sourced from a study on the effects of an aryl amide derivative (TMB-5) as a β-NA for iPP, demonstrating the significant increase in Tc upon addition of a nucleating agent. nih.gov |

Modulation of Polymer Crystalline Polymorphism and Phase Transitions

Beyond influencing the rate of crystallization, the most crucial role of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is its ability to control which crystal form of the polymer is produced.

The primary and most celebrated function of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is its potent ability to induce the formation of the β-phase in iPP. researchgate.netjaist.ac.jp The efficiency of a β-nucleating agent is often quantified by the relative amount of β-crystals (the K value) in the final product. The addition of this compound can lead to iPP samples that are rich in the β-modification. researchgate.net The presence of the nucleating agent's crystalline surface provides a specific template that encourages the iPP chains to pack into the hexagonal unit cell characteristic of the β-form, rather than the more common monoclinic α-form. ulprospector.comjaist.ac.jp The concentration of the nucleating agent and the thermal conditions during cooling play a crucial role in determining the final polymorphic composition of the material. researchgate.net

While N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide is an excellent β-promoter, it is not perfectly selective. Research has shown that it possesses a dual nucleation ability, meaning it can induce the formation of both α- and β-crystals simultaneously. researchgate.net Studies using techniques like polarized light microscopy have established that different crystal faces of the nucleating agent can promote different iPP polymorphs. For instance, it has been shown that the lateral surface of the needle-like crystals of the nucleating agent can act as a template for the α-form of iPP. researchgate.net

This dual activity means that iPP samples nucleated with this agent will almost always contain a mixture of both α and β phases. researchgate.net The final ratio of these two crystal forms depends on several factors, including the concentration of the nucleating agent, the final heating temperature (which affects how much of the agent dissolves in the melt), and the cooling rate during crystallization. researchgate.net This complex interplay allows for fine-tuning of the material's microstructure to achieve a desired balance of properties.

Effects on Polymer Morphology and Supermolecular Structure Development

There is currently insufficient data in the available scientific literature to detail the specific effects of 2,6-Dicyclohexylnaphthalene on the control of spherulite size and distribution or the development of transcrystalline layers in polymers.

No research data was found specifically detailing the influence of this compound on the spherulite size and distribution in polymers.

No research data was found regarding the role of this compound in the development of transcrystalline layers in polymers.

Processing-Structure-Performance Relationships in Nucleated Polymers

There is a lack of specific research on how this compound influences the relationship between processing conditions, the resulting polymer structure, and its final performance characteristics.

No studies were identified that investigate the interplay between this compound, shear stress, and flow conditions during the processing of polymers.

No specific data is available on how varying cooling rates and the thermal history of polymers containing this compound affect their crystallization behavior.

Interfacial Phenomena and Mechanisms of Action in Polymer Systems

Nucleator Dispersion and Solubility Dynamics in Polymer Melts

The dispersion and solubility of 2,6-Dicyclohexylnaphthalene in a polymer melt are crucial primary steps that dictate its nucleating activity. Unlike insoluble nucleating agents, this compound is partially soluble in iPP melts, and its solubility is highly dependent on both temperature and concentration.

At elevated temperatures, typically above 220°C, the solubility of this compound in the iPP melt increases significantly. Upon cooling, the dissolved nucleator can recrystallize into various morphologies, which are contingent on the concentration of the nucleating agent and the cooling conditions. researchgate.netmtak.hu Research has shown that at different final heating temperatures and concentrations, a variety of supermolecular structures can form, including needle-like crystals, dendritic structures, and even "flower"-like agglomerates of β- and α-crystallites. researchgate.netmtak.hu

For instance, at a final heating temperature of 220°C, needle-like crystals of the nucleating agent are observed in the melt. researchgate.net However, if the temperature is raised to 270°C, a dot-like morphology has been reported. researchgate.net The size and morphology of these recrystallized nucleator particles play a direct role in the subsequent crystallization of the polymer. The process of dissolution and recrystallization allows for a fine and homogeneous dispersion of the nucleating agent throughout the polymer matrix, which is a significant advantage over insoluble additives. acs.org

The dynamic nature of the nucleator's solubility and recrystallization behavior is a key factor in its dual nucleating ability, influencing the competitive formation of α and β crystalline phases of iPP.

| Final Heating Temperature (°C) | Nucleator Concentration (ppm) | Observed Nucleator Morphology upon Cooling | Predominant iPP Crystal Phase |

| 180-220 | 50-1000 | Needle-like crystals of varying sizes | α-phase (promoted by lower temperatures) |

| >220 | Low (<0.2 wt%) | Finely dispersed, partially dissolved | β-phase (favored by enhanced solubility) |

| 260 | - | Dendritic and microcrystalline structures | Mix of α and β phases |

| 270 | - | Dot-like morphology | - |

This table is illustrative and compiled from descriptive findings in the cited research. researchgate.net Specific outcomes can vary based on the precise polymer grade and processing conditions.

Molecular Interactions at the Nucleator-Polymer Interface

The interaction between the surface of the this compound crystals and the iPP chains is fundamental to its nucleating mechanism. The prevailing theory, supported by experimental evidence, is that of epitaxial growth, where the crystal lattice of the nucleating agent provides a template for the ordered arrangement of polymer chains.

Detailed structural studies have proposed a specific crystallographic relationship between this compound and iPP. It has been suggested that the b-axis of the nucleator crystal is parallel to the c-axis (the chain axis) of the iPP crystal. jaist.ac.jp This alignment facilitates the crystallization of iPP on the surface of the nucleator. Atomic force microscopy (AFM) observations have further substantiated this by showing that iPP lamellae grow perpendicular to the surface of the nucleating agent, which is a strong indication of an epitaxial mechanism. jaist.ac.jp

The molecular structure of this compound, with its rigid naphthalene (B1677914) core and cyclohexyl groups, is thought to present a surface that is sterically and energetically favorable for the adsorption and ordering of iPP chains. While the precise nature of the intermolecular forces has not been definitively elucidated through spectroscopic methods, it is presumed that van der Waals interactions between the nucleator surface and the polymer chains are the primary driving force for this interfacial ordering. The amide groups in the structure of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide, a derivative often studied, contribute to the thermal stability and can promote one-dimensional crystal growth, leading to a higher surface-to-volume ratio for nucleation. semanticscholar.org

Proposed Models for Nucleating Activity and Crystallization Mechanism

The nucleating activity of this compound in iPP is characterized by its remarkable "dual nucleating ability," meaning it can promote the formation of both the monoclinic α-phase and the trigonal β-phase of iPP. researchgate.netmtak.hu The final polymorphic composition of the polymer is a result of a competition between these two nucleation pathways, which can be controlled by the processing conditions. researchgate.net

A widely accepted model to explain this dual activity is based on the solubility and recrystallization behavior of the nucleator. The proposed mechanism can be summarized as follows:

α-Nucleation by Undissolved Crystals: The lateral surfaces of the larger, undissolved, or early-recrystallized needle-like crystals of this compound act as heterogeneous nucleation sites for the α-phase of iPP. researchgate.netmtak.hu This mode of nucleation is more prominent at lower melt temperatures where the solubility of the nucleator is limited.

β-Nucleation by Dissolved and Recrystallized Nucleator: At higher melt temperatures, a greater proportion of the nucleator dissolves in the iPP melt. Upon cooling, this dissolved fraction recrystallizes into very fine, highly dispersed particles. These finely dispersed crystals are believed to be highly effective in nucleating the β-phase of iPP, likely through an epitaxial mechanism.

The interplay between these two mechanisms is governed by factors such as the final heating temperature, the concentration of the nucleator, and the cooling rate. researchgate.net

Effect of Melt Temperature: Higher melt temperatures increase the amount of dissolved nucleator, thus favoring the formation of the β-phase upon cooling. Conversely, lower melt temperatures result in more undissolved nucleator, promoting the α-phase.

Effect of Concentration: At low concentrations (e.g., <0.2 wt%), the nucleator can be more readily dissolved, leading to a higher proportion of the β-phase. At higher concentrations, the solubility limit is exceeded, resulting in a greater presence of undissolved crystals that can nucleate the α-phase.

Effect of Cooling Rate: The cooling rate influences the time available for the dissolved nucleator to recrystallize and for the iPP chains to crystallize. While not extensively detailed in the provided search results for this specific compound, in general, faster cooling rates can kinetically trap different crystalline forms.

This model of dual nucleation provides a framework for understanding how processing parameters can be manipulated to tailor the crystalline structure and, consequently, the mechanical and physical properties of the final polypropylene (B1209903) product.

Derivatives and Analogues of N,n Dicyclohexyl 2,6 Naphthalenedicarboxamide in Advanced Materials Research

Silsesquioxane-Functionalized Naphthalenedicarboxamide Derivatives

Hybrid organic-inorganic materials combine the properties of both components to create materials with enhanced performance. Functionalizing inorganic scaffolds like silsesquioxanes with organic moieties such as naphthalenedicarboxamide has led to the development of sophisticated additives for polymers.

Synthesis and Evaluation of Hybrid Organic-Inorganic Nucleating Agents

The synthesis of novel hybrid organic-inorganic nucleating agents has been achieved by functionalizing a polyhedral oligomeric silsesquioxane (POSS) core with a known nucleating agent, N²,N⁶-dicyclohexylnaphthalene-2,6-dicarboxamide. researchgate.net This approach aims to enhance the crystallization behavior of polymers like isotactic polypropylene (B1209903) (iPP).

One such synthesized compound is Octakis(N²,N⁶-dicyclohexyl-4-(3-(dimethylsiloxy)propyl)naphthalene-2,6-dicarboxamido)octasilsesquioxane, designated SF-B01. researchgate.net In this structure, the rigid, inorganic silicon-oxygen cage of the silsesquioxane is decorated with eight arms of the naphthalenedicarboxamide derivative. This multi-arm structure is designed to act as a highly effective agent to promote the crystallization of the β-phase in polypropylene. researchgate.net

The performance of SF-B01 as a β-nucleating agent has been evaluated in iPP and compared to the commercial nucleating agent, N²,N⁶-dicyclohexylnaphthalene-2,6-dicarboxamide (NU-100). Studies have shown that SF-B01 is a highly effective nucleating agent, with its efficiency being influenced by processing conditions such as shear stress during injection molding. The research investigates how varying the concentration of these nucleating agents (from 0.01 to 0.5 wt%) affects the thermal, morphological, and mechanical properties of the resulting iPP samples. researchgate.net While the addition of 0.01 wt% of either NU-100 or SF-B01 did not result in detectable β-phase formation, higher concentrations demonstrated significant nucleating ability. researchgate.net

| Nucleating Agent | Chemical Structure Base | Function | Key Research Finding |

|---|---|---|---|

| SF-B01 | Silsesquioxane cage functionalized with N²,N⁶-dicyclohexylnaphthalene-2,6-dicarboxamide | Promotes crystallization of β-phase in iPP | Demonstrated high effectiveness as a β-nucleating agent, with performance dependent on concentration and processing conditions. researchgate.net |

| NU-100 | N²,N⁶-dicyclohexylnaphthalene-2,6-dicarboxamide | Commercial β-nucleating agent for iPP | Used as a reference to evaluate the performance of the hybrid organic-inorganic nucleating agent, SF-B01. researchgate.net |

Naphthalene (B1677914) Diimide (NDI) Derivatives for Organic Electronics

Naphthalene diimide (NDI) derivatives are a class of n-type organic semiconductors that are extensively studied for their potential in organic electronics. thieme-connect.degatech.edu Their rigid, planar aromatic core facilitates strong π-π stacking, which is crucial for efficient charge transport. thieme-connect.com The electronic properties of NDIs can be finely tuned by modifying the substituents on both the naphthalene core and the imide nitrogen atoms, making them versatile building blocks for various electronic devices. thieme-connect.comacs.org

Structure-Performance Relationships in Organic Field-Effect Transistors (OFETs)

The performance of Organic Field-Effect Transistors (OFETs) is intrinsically linked to the molecular structure of the semiconductor used. For NDI derivatives, modifications to the N-substituents and the aromatic core have profound effects on charge carrier mobility and device stability. nih.gov

Researchers have demonstrated that functionalizing NDIs with different groups can optimize molecular arrangement and device performance. For instance, NDI derivatives functionalized with p-fluorophenyl, p-chlorophenyl, and p-fluorobenzyl groups have been synthesized and used to fabricate OFETs. researchgate.net Devices based on these materials, particularly on substrates treated with n-octadecylphosphonic acid (ODPA), exhibited high electron mobilities, reaching up to 1.8 x 10⁻¹ cm²V⁻¹s⁻¹ in air. researchgate.net This highlights the role of halogenated substituents in achieving stable, high-performance n-channel transistors.

The nature of the N-substituents—whether aliphatic or aromatic—also plays a critical role in determining the frontier molecular orbital energy levels (HOMO and LUMO), which in turn affects charge injection and transport. nih.gov Furthermore, the introduction of stannyl (B1234572) substituents on the NDI core offers versatile synthetic routes to create more intricate architectures, overcoming previous limitations in electron affinity and improving electron charge mobility in OFETs. gatech.edu Copolymers incorporating NDI units have also shown promise, with one example exhibiting ambipolar charge transport, with average electron and hole mobilities of 3.09 × 10⁻³ cm²V⁻¹s and 2.1 × 10⁻³ cm²V⁻¹s, respectively. acs.org

| NDI Derivative Type | Key Structural Feature | Reported Electron Mobility (μe) | Significance |

|---|---|---|---|

| NDI-FBN | p-fluorobenzyl N-substituent | 1.1 x 10⁻¹ cm²V⁻¹s⁻¹ researchgate.net | Demonstrates that fluorinated N-substituents can lead to high mobility and low threshold voltage. researchgate.net |

| NDI-FAN / NDI-ClAN | p-fluorophenyl / p-chlorophenyl N-substituent | Up to 1.8 x 10⁻¹ cm²V⁻¹s⁻¹ researchgate.net | Shows the effectiveness of halogenated aromatic N-substituents in achieving high performance in air. researchgate.net |

| NDI-alt-OPV | Alternating NDI and oligophenylenevinylene copolymer | 3.09 x 10⁻³ cm²V⁻¹s⁻¹ acs.org | Achieves ambipolar charge transport, enabling more complex circuit applications. acs.org |

Supramolecular Assembly and Electronic Properties of NDI-Based Materials

The self-assembly of NDI derivatives into well-ordered nanostructures is governed by non-covalent interactions, including π–π stacking, hydrogen bonding, and solvophobic interactions. thieme-connect.comrsc.org This programmed assembly is crucial for creating functional materials with desirable electronic and photophysical properties. thieme-connect.de The inherent π-acidity of the NDI core makes it highly suitable for face-to-face π-stacking, which is essential for electron transport. thieme-connect.com

Hydrogen bonding has been shown to be a powerful tool to direct the self-assembly of NDI systems into a variety of soft materials, such as fibrillar gels, nanotubes, and vesicles. rsc.org For example, a donor-acceptor-donor (D-A-D) type NDI chromophore was shown to undergo highly cooperative J-aggregation, leading to the formation of nanotubular structures. nih.gov This self-assembly process is initiated by hydrogen bonding, which then promotes J-aggregation in an orthogonal direction, resulting in a sheet-like structure that forms nanotubes. Such ordered assemblies can lead to remarkably prolonged excited-state lifetimes, which is beneficial for optoelectronic applications. nih.gov

Furthermore, NDI derivatives can co-assemble with electron-donor molecules to form charge-transfer (CT) nanostructures. acs.org These assemblies often consist of alternating donor and acceptor molecules, and their formation can be highly efficient, with large association constants. The ability to control the supramolecular organization of NDI molecules allows for the fine-tuning of their electronic properties for applications in organic solar cells, sensors, and field-effect transistors. nih.gov

Other Dialkylnaphthalene Isomers and Derivatives in Liquid Crystal Polymers

Dialkylnaphthalenes are key intermediates in the synthesis of high-performance polymers, including liquid crystal polymers (LCPs) and polyesters like polyethylene (B3416737) naphthalate (PEN). nacatsoc.orgwikipedia.org The specific substitution pattern on the naphthalene ring is of paramount importance, as it dictates the geometry of the resulting monomer and, consequently, the properties of the final polymer.

Importance of Regioisomers in Polymer Precursor Synthesis

The synthesis of polymers such as PEN and certain LCPs requires monomers with a specific, linear geometry to ensure optimal packing and thermal properties in the polymer chain. wikipedia.orgmdpi.com For this reason, 2,6-disubstituted naphthalenes are the most sought-after precursors. For example, 2,6-dimethylnaphthalene (B47086) (2,6-DMN) is the key raw material for producing 2,6-naphthalenedicarboxylic acid (2,6-NDCA), a primary monomer for PEN. nacatsoc.orgsci-hub.st Similarly, 2,6-NDCA is used as a comonomer in some LCP syntheses. mdpi.com

A significant challenge in industrial synthesis is the selective production of the 2,6-isomer. Most synthetic routes yield a mixture of the ten possible dimethylnaphthalene isomers. nacatsoc.orgwikipedia.org These isomers are difficult and expensive to separate due to their similar physical properties. The presence of other regioisomers, such as 2,7-DMN or 1,5-DMN, can disrupt the linearity of the polymer chain, leading to inferior mechanical strength and thermal resistance. nacatsoc.org Therefore, synthetic and separation strategies are focused on maximizing the yield of the desired 2,6-dialkylnaphthalene. This often involves complex processes like selective crystallization, adsorption, and the isomerization of other isomers (e.g., 1,5-DMN) into the more stable and linear 2,6-DMN. nacatsoc.orgwikipedia.org The stringent requirement for regioisomeric purity underscores the critical role of structural control at the monomer level for producing high-performance polymers.

Future Research Directions and Emerging Paradigms

Development of Novel Naphthalenedicarboxamide-Based Functional Materials with Tailored Performance

The inherent structural features of the naphthalenedicarboxamide scaffold, including its rigid aromatic core and the propensity for hydrogen bonding, make it an ideal candidate for the rational design of new functional materials. By systematically modifying the molecular architecture, researchers can tailor the material's properties for specific applications. The unique structural characteristics of these materials open avenues for creating advanced materials with specific performance metrics for various engineering applications .

Key research directions in this area include:

Supramolecular Assembly: The ability of naphthalenedicarboxamides to form well-defined, one-dimensional hydrogen-bonded ladder motifs is a crucial aspect of their functionality . Future work will likely focus on controlling and manipulating these self-assembly processes to create complex, hierarchical structures with emergent properties. The bulky cyclohexyl groups can influence the physical properties, such as melting temperature and solubility, which are critical parameters in the design of self-assembling systems musechem.com.

Functional Group Modification: The introduction of various functional groups onto the naphthalene (B1677914) core or the cyclohexyl rings can impart new functionalities. For instance, incorporating photoactive or electroactive moieties could lead to the development of materials for organic electronics and photonics. Chemical reactions such as oxidation, reduction, and substitution can be employed to create a diverse library of derivatives with tailored electronic and optical properties .

Hybrid Materials: The integration of naphthalenedicarboxamide derivatives with other material classes, such as polymers, nanoparticles, or inorganic frameworks, represents a promising avenue for creating multifunctional hybrid materials. These composites could exhibit synergistic properties, combining the processability of polymers with the unique functional attributes of the naphthalene-based component.

| Material Type | Key Structural Feature | Tailored Performance Attribute | Potential Application |

| Supramolecular Polymers | Controlled Hydrogen Bonding | Mechanical Strength, Thermal Stability | Advanced Composites, Gels |

| Photoresponsive Materials | Appended Chromophores | Light-Emitting Properties, Photoconductivity | Organic LEDs, Photodetectors |

| Porous Organic Frameworks | Rigid, Well-Defined Pores | Selective Adsorption, Catalysis | Gas Storage, Separation |

| Hybrid Nanocomposites | Interfaced with Nanoparticles | Enhanced Mechanical and Thermal Properties | High-Performance Plastics |

Advanced Computational Design and Predictive Modeling for Enhanced Material Properties

The development of novel materials is increasingly being accelerated by the use of advanced computational techniques. Predictive modeling allows for the in silico design and screening of candidate molecules, significantly reducing the experimental effort required to identify promising materials. For naphthalenedicarboxamide-based systems, computational approaches can provide deep insights into structure-property relationships.

Future research in this domain will likely focus on:

Predicting Self-Assembly: Molecular dynamics (MD) simulations can be employed to investigate the self-assembly behavior of naphthalenedicarboxamide derivatives in various environments mdpi.comresearchgate.netrsc.org. These simulations can elucidate the thermodynamic and kinetic factors that govern the formation of supramolecular structures, enabling the design of molecules that assemble into desired morphologies chemrxiv.orgmdpi.com. Quantitative structure-nanoparticle assembly prediction (QSNAP) models have shown success in predicting the self-assembly of small molecules into nanoparticles based on their molecular structures nih.govnih.gov.

Property Prediction: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic and optical properties of new naphthalenedicarboxamide derivatives nih.gov. This allows for the virtual screening of large libraries of compounds to identify candidates with optimal properties for applications in organic electronics or sensing.

Force Field Development: The accuracy of molecular simulations is highly dependent on the quality of the underlying force fields. The development of bespoke force fields, specifically parameterized for naphthalenedicarboxamide systems, will be crucial for obtaining reliable predictions of their behavior.

| Computational Method | Predicted Property | Impact on Material Design |

| Molecular Dynamics (MD) | Self-assembly pathways, morphology | Design of molecules for targeted supramolecular structures |

| Density Functional Theory (DFT) | Electronic structure, optical properties | Screening of candidates for electronic and photonic applications |

| Quantitative Structure-Property Relationship (QSPR) | Solubility, thermal stability | Optimization of processing conditions and material durability |

| Coarse-Grained Simulations | Large-scale assembly, phase behavior | Understanding macroscopic material properties from molecular structure |

Exploration of New Applications Beyond Polyolefin Modification

While the role of N,N'-dicyclohexyl-2,6-naphthalenedicarboxamide as a nucleating agent for polyolefins is well-established, the unique properties of the 2,6-dicyclohexylnaphthalene scaffold suggest a much broader application space . Future research will undoubtedly uncover novel uses for this versatile chemical entity and its derivatives.

Emerging application areas include:

Organic Electronics: The rigid, conjugated naphthalene core makes these compounds interesting candidates for use in organic electronic devices musechem.com. Derivatives of 2,6-disubstituted naphthalenes have been synthesized and investigated for their potential in ambipolar field-effect transistors. The stable structure and ease of functionalization of the naphthalene unit are advantageous for creating new organic semiconductor materials nih.gov. Naphthalene diimides, a related class of compounds, have shown promise in organic electronics, suggesting that appropriately functionalized this compound derivatives could also exhibit interesting electronic properties nih.gov.

Liquid Crystals: The rod-like shape of 2,6-disubstituted naphthalene derivatives makes them suitable candidates for the design of liquid crystalline materials. Research has shown that compounds incorporating a 2,6-disubstituted naphthalene core can exhibit nematic and smectic liquid crystal phases tandfonline.comresearchgate.nettandfonline.comresearchgate.net. The introduction of cyclohexyl groups could influence the packing and phase behavior of these materials, potentially leading to new liquid crystals with tailored properties for display and sensor applications.

Sensing and Catalysis: The ability of naphthalenedicarboxamides to form ordered structures through hydrogen bonding could be exploited in the development of chemical sensors. The ordered arrangement of functional groups within a self-assembled network could provide specific binding sites for target analytes. Furthermore, the naphthalene core can be functionalized with catalytic moieties, and the self-assembly of these derivatives could lead to organized catalytic systems with enhanced activity and selectivity.

| Application Area | Relevant Property of this compound Derivatives | Potential Function |

| Organic Field-Effect Transistors (OFETs) | Charge transport through the conjugated naphthalene core | Active semiconductor layer |

| Liquid Crystal Displays (LCDs) | Anisotropic molecular shape and potential for mesophase formation | Alignment and light modulation |

| Chemical Sensors | Self-assembly into ordered structures with specific binding sites | Selective detection of analytes |

| Supramolecular Catalysis | Ordered arrangement of catalytic groups within a self-assembled framework | Enhanced reaction rates and selectivity |

Q & A

Basic Research Questions

Q. What established synthesis protocols exist for 2,6-Dicyclohexylnaphthalene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves alkylation of naphthalene derivatives using cyclohexyl halides. A common approach includes using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF to generate oxyanions, followed by nucleophilic substitution. Reaction progress should be monitored via TLC (n-hexane:ethyl acetate, 9:1), with purification via solvent extraction and reduced-pressure distillation . Optimization may require adjusting stoichiometry, temperature, or catalyst selection.

Q. What analytical standards and techniques are recommended for characterizing this compound purity?

- Methodological Answer : Use high-purity (>98%) standards (e.g., deuterated analogs like Dicyclohexyl phthalate-d4) for calibration in GC-MS or HPLC. Environmental analysis often employs protocols similar to those for 2,6-Dimethylnaphthalene (CAS 581-42-0), with emphasis on retention time matching and spectral validation . Ensure compliance with JIS Z 7253:2019 for safety and handling .

Q. How should researchers design toxicity screening studies for this compound?

- Methodological Answer : Follow systematic review frameworks (e.g., Cochrane Handbook) to minimize bias. Key steps include:

- Step 1 : Literature search using databases covering toxicology, pharmacology, and environmental exposure (e.g., PubMed, TOXNET).

- Step 2 : In vitro assays (Ames test, micronucleus) to assess mutagenicity.

- Step 3 : In vivo rodent models for acute/chronic exposure, focusing on hepatotoxicity and respiratory endpoints .

Advanced Research Questions

Q. How can conflicting data on the carcinogenic potential of this compound be resolved?

- Methodological Answer : Discrepancies often arise from assay sensitivity or isomer-specific effects. Apply PRECIS-2 criteria for pragmatic trial design:

- Compare results with structurally similar compounds (e.g., 2,6-DNT, a known tumor initiator and promoter ).

- Conduct dose-response studies using in vivo promotion models (e.g., SENCAR mice) and in vitro transcriptional activation assays (e.g., luciferase reporter for NF-κB) .

Q. What separation techniques are effective for isolating this compound from complex mixtures?

- Methodological Answer : Leverage methods from 2,6-Dimethylnaphthalene separations, such as:

- Crystallization : Solvent selection based on polarity (e.g., ethanol/water mixtures).

- Chromatography : Simulated moving bed (SMB) chromatography with silica gel or zeolite adsorbents.

- Distillation : Vacuum fractional distillation to exploit boiling point differences .

Q. How do structural modifications (e.g., cyclohexyl vs. methyl groups) influence the compound’s environmental persistence?

- Methodological Answer : Conduct comparative degradation studies:

- Photolysis : Expose to UV light (254 nm) and quantify degradation products via LC-MS.

- Biodegradation : Use OECD 301F tests with activated sludge, comparing half-lives to 2,6-Dimethylnaphthalene.

- Cyclohexyl groups may enhance lipophilicity, increasing bioaccumulation potential .

Q. What strategies mitigate data variability in ecotoxicological studies of this compound?

- Methodological Answer : Standardize protocols using:

- QA/QC measures : Spiked recovery tests with deuterated internal standards (e.g., Dicyclohexyl phthalate-d4 ).

- Statistical models : Hierarchical Bayesian analysis to account for lab-to-lab variability.

- Inter-laboratory validation : Cross-check results via round-robin testing .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.